![molecular formula C7H4N4 B2538557 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile CAS No. 1286753-96-5](/img/structure/B2538557.png)
1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile
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Overview
Description
1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound . It has been described as a key intermediate for the preparation of vericiguat .
Synthesis Analysis
The synthesis of 1H-Pyrazolo[4,3-b]pyridine derivatives has been reported in various studies . A novel approach for the synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material, in an overall yield of 48.3% . Other methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of 1H-Pyrazolo[4,3-b]pyridine derivatives is complex and can be described in various ways . More comprehensive data on the synthetic strategies and approaches to these derivatives have been reported .Chemical Reactions Analysis
The chemical reactions involving 1H-Pyrazolo[4,3-b]pyridine derivatives are diverse . For instance, a practical synthesis of diarylpyrazolo[3,4-b]pyridine derivatives by a combination of chemoselective Suzuki–Miyaura cross-coupling reactions was developed .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Pyrazolo[4,3-b]pyridine derivatives can vary depending on the specific compound . For instance, some of these compounds exhibit strong fluorescence which can be distinguished readily in DMSO or under UV light (360 nm) .Scientific Research Applications
Pyrazolo[4,3-b]pyridines belong to a group of bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. Specifically, we’ll focus on the 1H-isomer of this compound. These molecules exhibit intriguing properties due to their structural resemblance to purine bases like adenine and guanine. Let’s explore their synthesis methods and various biomedical applications .
Structure: 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile (Figure 1) consists of a pyrazole ring fused with a pyridine ring, bearing a cyano group at position 3. The synthesis of this compound has attracted significant interest in medicinal chemistry.
!Structure
I2-Promoted Cyclization: A novel [3 + 1 + 1 + 1] cyclization reaction allows the construction of the 5-cyano-1H-pyrazolo[4,3-b]pyridine skeleton. This method involves aryl methyl ketones, malononitrile, and 5-aminopyrazoles as starting materials .
Other Strategies: Additional synthetic strategies have been reported within the period from 2017 to 2021. These methods systematically assemble the pyrazolopyridine system, considering their advantages and drawbacks .
Biomedical Applications
Now, let’s explore the exciting applications of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile:
Cardiovascular Research: 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile serves as a key intermediate in the synthesis of vericiguat, a promising drug candidate for cardiovascular diseases. Vericiguat acts as a soluble guanylate cyclase stimulator, enhancing cyclic GMP levels and promoting vasodilation and cardioprotection.
Anti-Inflammatory Properties: Studies suggest that derivatives of 1H-pyrazolo[4,3-b]pyridine-3-carbonitrile exhibit anti-inflammatory effects. These compounds may modulate inflammatory pathways, making them potential candidates for treating inflammatory disorders.
Anticancer Activity: Researchers have explored the antitumor potential of these compounds. Their unique structure and interactions with cellular targets could lead to novel anticancer agents.
Neurological Disorders: 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile derivatives might impact neuronal function. Investigations into their neuroprotective properties are ongoing.
Other Applications: Beyond the mentioned fields, these compounds may find applications in drug discovery, enzyme inhibition, and more.
Remember, scientific progress often emerges from unexpected places, and this compound could hold hidden treasures for future therapies! 🌿💡
Future Directions
Mechanism of Action
Target of Action
1h-pyrazolo[3,4-b]pyridines have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they might interact with enzymes or receptors that also interact with these purine bases.
Mode of Action
Compounds in the 1h-pyrazolo[3,4-b]pyridines class can present two isomeric structures , which might influence their interaction with their targets.
properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-4-6-7-5(10-11-6)2-1-3-9-7/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOABZDBECYZLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NN2)C#N)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile |
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